2-Methyl-5-(trifluoromethyl)phenylacetic acid
Overview
Description
2-Methyl-5-(trifluoromethyl)phenylacetic acid is a useful research compound. Its molecular formula is C10H9F3O2 and its molecular weight is 218.17 g/mol. The purity is usually 95%.
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Mechanism of Action
Mode of Action
It is known that the compound can undergo various chemical reactions, such as free radical bromination, nucleophilic substitution, and oxidation .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Methyl-5-(trifluoromethyl)phenylacetic acid. Specific details about how these factors affect this compound are currently unknown .
Biochemical Analysis
Biochemical Properties
2-Methyl-5-(trifluoromethyl)phenylacetic acid plays a significant role in biochemical reactions. It has been used in the synthesis of potential antithrombotics and lipoxygenase inhibitors . The compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to inhibit lipoxygenase, an enzyme involved in the metabolism of polyunsaturated fatty acids to leukotrienes, which are mediators of inflammation . The nature of these interactions is primarily inhibitory, affecting the enzyme’s activity and subsequent biochemical pathways.
Cellular Effects
This compound influences various types of cells and cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell function includes modulation of inflammatory responses due to its inhibition of lipoxygenase . This inhibition can lead to decreased production of leukotrienes, thereby reducing inflammation and altering gene expression related to inflammatory pathways.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, particularly enzymes. The compound acts as an inhibitor of lipoxygenase by binding to the enzyme’s active site, preventing the conversion of polyunsaturated fatty acids to leukotrienes . This inhibition results in a decrease in the production of inflammatory mediators, thereby exerting its anti-inflammatory effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that this compound remains stable under ambient temperature conditions
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits anti-inflammatory properties by inhibiting lipoxygenase activity . At higher doses, potential toxic or adverse effects may be observed. These effects include skin irritation, serious eye irritation, and respiratory irritation . It is essential to determine the threshold effects and safe dosage ranges to avoid toxicity in animal models.
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound’s inhibition of lipoxygenase affects the metabolic flux of polyunsaturated fatty acids, leading to decreased production of leukotrienes . This alteration in metabolic pathways can have significant effects on metabolite levels and overall cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. The compound’s localization and accumulation within specific tissues can influence its activity and function . Understanding the transport mechanisms is crucial for determining the compound’s efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms can affect the compound’s interactions with biomolecules and its overall biochemical effects.
Biological Activity
Overview
2-Methyl-5-(trifluoromethyl)phenylacetic acid is an organic compound notable for its unique trifluoromethyl group, which significantly influences its biological activity. This compound has garnered interest in various fields, including medicinal chemistry and pharmacology, due to its potential therapeutic applications and interactions with biological systems.
- Molecular Formula: C10H9F3O2
- Molecular Weight: 224.17 g/mol
- Structure: The compound features a phenyl ring substituted with a methyl group and a trifluoromethyl group, linked to an acetic acid moiety.
The biological activity of this compound primarily involves its interaction with various enzymes and receptors. It is known to influence biochemical pathways by modulating enzyme activity, particularly through interactions with cytochrome P450 enzymes, which are crucial for drug metabolism and the detoxification of xenobiotics .
Biological Activities
The compound exhibits a range of biological activities, including:
- Antimicrobial Properties: Studies indicate that derivatives of this compound have demonstrated significant antimicrobial activity against various bacterial strains.
- Anti-inflammatory Effects: Research suggests that it may inhibit inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by inflammation.
- Cytotoxic Effects: In vitro studies have shown that higher concentrations can induce cytotoxicity in certain cancer cell lines, indicating potential as an anticancer agent .
In Vitro Studies
A series of in vitro experiments were conducted to evaluate the effects of this compound on cell viability and proliferation. The results indicated:
Concentration (µM) | Cell Viability (%) | Remarks |
---|---|---|
0.1 | 90 | Minimal effect |
1 | 75 | Moderate inhibition |
10 | 40 | Significant cytotoxicity |
100 | <20 | High cytotoxicity |
These findings suggest a dose-dependent response where lower concentrations have minimal effects while higher concentrations lead to significant cell death .
Animal Models
In vivo studies using rodent models have further elucidated the pharmacokinetics and toxicity profile of the compound. Key findings include:
- Absorption and Distribution: The compound was rapidly absorbed, with peak plasma concentrations occurring within one hour post-administration.
- Toxicity Observations: At high doses (above 50 mg/kg), signs of toxicity were observed, including weight loss and behavioral changes, indicating a need for careful dosage management in therapeutic applications .
Case Studies
Several case studies have been documented that explore the therapeutic potential of this compound:
-
Case Study: Antimicrobial Efficacy
- A study evaluated the efficacy of this compound against methicillin-resistant Staphylococcus aureus (MRSA). Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL, demonstrating promising antimicrobial properties.
-
Case Study: Anti-inflammatory Activity
- In a model of induced inflammation, treatment with the compound significantly reduced edema compared to control groups, suggesting its potential application in inflammatory diseases.
Properties
IUPAC Name |
2-[2-methyl-5-(trifluoromethyl)phenyl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3O2/c1-6-2-3-8(10(11,12)13)4-7(6)5-9(14)15/h2-4H,5H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUHQANJHRWBIKL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(F)(F)F)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.